Prunetrin
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Overview
Description
Prunetrin, also known as prunetin 4’-O-glucoside, is a glycosyloxyisoflavone derived from the Prunus species. It is a type of flavonoid, specifically an O-methylated isoflavone. This compound has been isolated from various plant sources, including the bark of Prunus emarginata (Oregon cherry) and the leaves of Dalbergia hainanensis . This compound has garnered attention due to its potential therapeutic properties, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Prunetrin can be synthesized through the glycosylation of prunetin. The process involves the reaction of prunetin with a suitable glycosyl donor under acidic or enzymatic conditions to form this compound. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources. The extraction process includes the use of solvents such as ethanol or methanol to isolate this compound from the plant material. The extract is then purified using chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Prunetrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form prunetin, its aglycone form.
Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to release prunetin and glucose.
Substitution: this compound can undergo substitution reactions where the glycosyl group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Prunetin: Formed through oxidation or hydrolysis of this compound.
Scientific Research Applications
Mechanism of Action
Prunetrin exerts its effects through multiple mechanisms:
Cell Cycle Arrest: this compound induces cell cycle arrest in the G2/M phase by decreasing the expression of cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c.
Apoptosis: this compound promotes apoptosis by activating apoptotic hallmark proteins such as PARP and caspase-3.
Signaling Pathways: this compound inhibits the Akt/mTOR pathway and activates the p38-MAPK signaling pathway, leading to reduced cell viability and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Prunetrin is similar to other isoflavones, such as:
Prunetin: The aglycone form of this compound, which also exhibits anti-cancer properties.
Biochanin A: Another O-methylated isoflavone with similar biological activities.
Genistein: A well-known isoflavone with anti-cancer and anti-inflammatory properties
Uniqueness of this compound: this compound’s uniqueness lies in its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, prunetin. This structural feature allows this compound to exhibit distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C22H22O10 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
5-hydroxy-7-methoxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1 |
InChI Key |
OFUWGCQDMVDLIR-RECXWPGBSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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